2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile
Description
Properties
IUPAC Name |
2,2-dicyclopentyl-2-pyridin-4-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c18-13-17(14-5-1-2-6-14,15-7-3-4-8-15)16-9-11-19-12-10-16/h9-12,14-15H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZAFSQJSPBMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)(C2CCCC2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile typically involves the reaction of pyridin-4-ylacetonitrile with cyclopentylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyridin-4-yl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The cyclopentyl groups in the target compound introduce significant steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to less hindered analogs like 2-(pyridin-4-yl)acetonitrile hydrochloride .
- Functional Group Synergy : Compounds like the chromene-derived nitrile in leverage extended conjugation for fluorescence, a property unlikely in the sterically crowded target compound .
Physicochemical Properties
Key Observations :
- Density and Polarity : Halogenated derivatives (e.g., Cl, CF₃) exhibit higher densities (~1.35–1.38 g/cm³) due to increased molecular mass and halogen electronegativity .
- Acidity : The pKa values of nitrile-containing compounds are highly acidic (e.g., −2.39 to −2.53), consistent with the electron-withdrawing nature of the nitrile group .
- Thermal Stability: Higher boiling points in chlorinated derivatives (e.g., 354.1°C) suggest stronger intermolecular forces compared to fluorinated or non-halogenated analogs .
Biological Activity
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H18N
- CAS Number : 1955554-06-9
- Molecular Weight : 226.31 g/mol
The presence of the pyridine ring and dicyclopentyl groups contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exhibit:
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Antimicrobial Activity : Early research indicates that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Studies
A notable study examined the compound's effects on various cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 20.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung) | 15.3 | Inhibition of EGFR phosphorylation |
| HeLa (Cervical) | 12.7 | Cell cycle arrest at G2/M phase |
These results indicate that this compound may effectively target multiple pathways involved in cancer progression.
Antimicrobial Studies
In antimicrobial assays, the compound exhibited activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A research group investigated the anticancer efficacy of this compound in vivo using a xenograft model. The study reported a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues. This case underscores the potential therapeutic application of the compound in oncology.
Case Study 2: Antimicrobial Application
Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results demonstrated that it could effectively inhibit biofilm formation, suggesting its utility in treating chronic infections where biofilms are problematic.
Q & A
Q. What are the key considerations in designing a synthesis pathway for 2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile to ensure high yield and purity?
- Methodological Answer: Synthesis pathways should prioritize multi-step reactions with functional group compatibility. For example, cyclopentyl and pyridyl moieties require controlled alkylation or nucleophilic substitution steps. Purification via column chromatography and solvent selection (e.g., THF or ethyl acetate) minimizes side products. Reaction optimization using statistical experimental design (e.g., factorial designs) reduces trial runs while identifying critical parameters like catalyst loading (e.g., cesium carbonate) and temperature gradients .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what spectral markers should be prioritized?
- Methodological Answer: 1H NMR and 13C NMR are critical for identifying cyclopentyl protons (δ 1.5–2.5 ppm) and pyridyl aromatic signals (δ 7.0–8.5 ppm). The nitrile group (C≡N) is confirmed via IR spectroscopy (stretch ~2200 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak (e.g., [M+H]+). Cross-referencing experimental spectra with computational predictions (DFT-based chemical shift calculations) enhances accuracy .
Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?
- Methodological Answer: Enzyme inhibition assays (e.g., kinase or phosphatase targets) using purified proteins and fluorogenic substrates provide initial activity data. Implement dose-response curves to calculate IC50 values. Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate binding kinetics .
Q. How does the steric hindrance from cyclopentyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: Steric bulk from cyclopentyl groups reduces accessibility to electrophilic centers, slowing reaction rates. To mitigate this, use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C). Catalysts like crown ethers or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance nucleophilicity in sterically hindered systems .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking guide the optimization of this compound’s pharmacological profile?
- Methodological Answer: Density Functional Theory (DFT) predicts electron density distributions and reactive sites, aiding in rational modifications (e.g., fluorination to enhance metabolic stability). Molecular docking simulations identify binding poses with target enzymes (e.g., kinases), enabling structure-activity relationship (SAR) studies. Integrate computational results with experimental data via feedback loops to prioritize synthetic targets .
Q. What strategies resolve contradictions in enzymatic inhibition data across different studies for this compound?
- Methodological Answer: Perform meta-analysis using standardized assay conditions (pH, ionic strength) and validate enzyme purity via SDS-PAGE. Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Compare results with structural analogs to isolate confounding factors (e.g., solubility differences). Statistical tools like Bland-Altman plots quantify inter-study variability .
Q. How can continuous flow reactors improve the scalability of this compound synthesis while maintaining selectivity?
- Methodological Answer: Continuous flow systems enhance heat/mass transfer, critical for exothermic reactions (e.g., nitrile formation). Optimize residence time and catalyst immobilization (e.g., packed-bed reactors) to suppress side reactions. In-line analytics (e.g., UV-Vis or FTIR) monitor reaction progress in real time, enabling rapid parameter adjustments .
Q. What role do fluorine substitutions play in modifying the compound’s reactivity and bioactivity, based on analogous acetonitrile derivatives?
- Methodological Answer: Fluorine atoms increase electronegativity and C-F bond strength, improving metabolic stability and membrane permeability. In difluoro analogs (e.g., 2-(3,3-difluoropiperidin-4-yl)acetonitrile), fluorine enhances enzyme binding via dipole interactions. Strategic fluorination at the cyclopentyl or pyridyl positions could optimize target affinity and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
